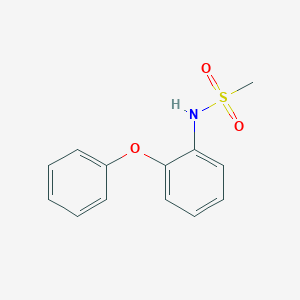

N-(2-phenoxyphenyl)methanesulfonamide

描述

Contextual Significance in Sulfonamide Chemistry and Pharmaceutical Development

The sulfonamide functional group (-SO₂NH-) is a cornerstone in drug discovery and development. nih.govajchem-b.com Its significance stems from its presence in a wide array of therapeutic agents with diverse biological activities. nih.gov Initially famed for ushering in the era of antibacterial chemotherapy, the applications of sulfonamides have expanded dramatically. ajchem-b.comwikipedia.org Today, they are integral components of drugs developed for conditions including inflammatory diseases, cancer, diabetes, and viral infections. nih.govajchem-b.com

The chemical properties of the sulfonamide group, such as its ability to act as a stable, non-hydrolyzable transition-state analogue for amide or carboxylate groups, make it a valuable pharmacophore in inhibitor design. nih.gov This versatility has allowed chemists to synthesize thousands of sulfonamide derivatives, continually exploring new therapeutic avenues and refining existing ones to improve efficacy and overcome challenges like drug resistance. nih.govwikipedia.org The ongoing research into compounds like N-(2-phenoxyphenyl)methanesulfonamide underscores the enduring importance of this chemical class in the quest for novel medicines. ajchem-b.com

Historical Trajectories of Related Sulfonamide Compounds in Medicinal Science

The history of sulfonamides in medicine is a landmark in the fight against infectious diseases. The journey began in the 1930s with the discovery of Prontosil, a sulfonamide-containing dye. wikipedia.orgresearchgate.net Researchers at Bayer AG, including the Nobel laureate Gerhard Domagk, found that Prontosil was effective against streptococcal infections in mice. wikipedia.orgopenaccesspub.orgebsco.com In 1936, it was discovered that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide. openaccesspub.org This breakthrough marked the advent of the first broadly effective systemic antibacterial agents and set the stage for the antibiotic revolution. wikipedia.org

Following this discovery, medicinal chemists synthesized numerous derivatives, leading to the development of more potent and less toxic "sulfa drugs". wikipedia.org Compounds like sulfapyridine, sulfathiazole, and sulfadiazine (B1682646) became critical tools in treating a range of bacterial infections, including pneumonia and wound infections, saving countless lives during World War II. wikipedia.orgopenaccesspub.org The success of antibacterial sulfonamides spurred further research, leading to the discovery of non-antibacterial sulfonamides with other therapeutic uses. This expansion includes the development of sulfonylureas for diabetes treatment, thiazide diuretics for hypertension, and selective COX-2 inhibitors for inflammation. openaccesspub.org

Overview of Current Academic Research Domains for this compound and its Analogues

Academic research on this compound and its analogues primarily focuses on their role as inhibitors of 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial membrane protein required for the cellular synthesis of leukotrienes, which are potent lipid mediators of inflammation. nih.govnih.gov By inhibiting FLAP, these compounds can block the production of all leukotrienes, making them attractive candidates for treating a variety of inflammatory diseases. nih.gov

Leukotrienes are implicated in the pathophysiology of asthma, arthritis, cardiovascular disease, and other inflammatory conditions. nih.gov Therefore, the development of potent and selective FLAP inhibitors is an active area of investigation. Research has shown that this compound is structurally related to nimesulide (B1678887), a compound known for its anti-inflammatory properties, and has been investigated for similar effects. researchgate.net

Analogues of this compound are being synthesized and evaluated to optimize their potency and pharmacokinetic properties. The goal is to develop broad-spectrum anti-inflammatory agents that could offer therapeutic benefits where leukotrienes play a significant pathological role. nih.govresearchgate.net Several FLAP inhibitors have advanced to clinical trials, demonstrating the therapeutic promise of this drug class. nih.gov

Table 1: Selected FLAP Inhibitors and their Reported Potency

| Compound Name | Alias | Reported Potency | Research Focus |

| Fiboflapon | GSK2190915; AM-803 | IC₅₀ of 76 nM (LTB4 inhibition) | Inflammatory Diseases |

| AZD5718 | N/A | IC₅₀ of 0.039 µmol/L (LTB4 inhibition) | Coronary Artery Disease |

| MK-886 | L 663536 | IC₅₀ of 3 nM (Leukotriene biosynthesis) | Asthma, Apoptosis Induction |

| Quiflapon | MK-591 | N/A | Leukotriene Biosynthesis Inhibition |

| Veliflapon | BAY X 1005; DG-031 | N/A | Inflammatory Diseases |

| BI 665915 | N/A | N/A | Respiratory and Cardiovascular Diseases |

This table is for informational purposes and is based on available research data. IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(2-phenoxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-18(15,16)14-12-9-5-6-10-13(12)17-11-7-3-2-4-8-11/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFHNGGYRUTXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966070 | |

| Record name | N-(2-Phenoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51765-51-6 | |

| Record name | 2′-Phenoxymethanesulfonanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51765-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Phenoxyphenyl)methanesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051765516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Phenoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-phenoxyphenyl)methanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 2 Phenoxyphenyl Methanesulfonamide

Established Synthesis Pathways for N-(2-phenoxyphenyl)methanesulfonamide

The primary and most well-documented method for the synthesis of this compound involves the formation of a sulfonamide bond by reacting a precursor aniline (B41778) with a sulfonyl chloride.

Sulfonylation Reactions with Precursor Aniline Derivatives

The standard synthesis of this compound is achieved through the sulfonylation of 2-phenoxyaniline (B124666) with methanesulfonyl chloride. This reaction forms the core of the molecule by creating the nitrogen-sulfur bond characteristic of sulfonamides. The general scheme for this reaction is presented below:

Reaction Scheme: Synthesis of this compound

| Reactant 1 | Reactant 2 | Product |

| 2-phenoxyaniline | Methanesulfonyl chloride | This compound |

This synthetic approach is versatile and can be adapted to produce a variety of derivatives by utilizing substituted anilines. For instance, the synthesis of compounds like N-(3-(chloromethyl)phenyl)methanesulfonamide follows a similar pathway, where 3-(chloromethyl)aniline (B1612129) hydrochloride is reacted with methanesulfonyl chloride. researchgate.net Key to the success of these reactions is the careful control of stoichiometry and reaction temperature to prevent the formation of over-sulfonylated byproducts. researchgate.net

Strategic Application of Basic Conditions in Synthesis

The sulfonylation reaction inherently produces hydrochloric acid as a byproduct, which can protonate the starting aniline, rendering it unreactive. To neutralize this acid and drive the reaction to completion, a base is strategically employed. researchgate.net Common bases used for this purpose include tertiary amines such as triethylamine (B128534) or pyridine. researchgate.net The base acts as a scavenger for the generated HCl, ensuring a continuous supply of the free aniline for reaction with the methanesulfonyl chloride. The choice of base and solvent, such as tetrahydrofuran (B95107) (THF), can influence the reaction rate and the purity of the final product. researchgate.net Following the reaction, purification is typically carried out by recrystallization or column chromatography to isolate the desired this compound. researchgate.net

Advanced Synthetic Approaches for this compound Derivatives

Building upon the fundamental sulfonamide synthesis, more advanced methodologies have been developed to create a diverse range of this compound derivatives with tailored properties. These approaches include the design of chemically modified analogues, regioselective functionalization, and the application of powerful cross-coupling reactions.

Design and Synthesis of Chemically Modified Analogues

The design and synthesis of chemically modified analogues of this compound are often driven by the desire to explore structure-activity relationships (SAR) for various biological targets. Modifications can be introduced at several positions on the molecule.

One common strategy involves the chemical modification of a related compound, nimesulide (B1678887) (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide). These modifications can be achieved either through direct N-acylation or via a two-step process involving the reduction of the nitro group to an amine, followed by regioselective acylation or sulfonylation of the resulting arylamine. This latter approach has been found to be faster than the direct acylation of nimesulide and has led to the preparation of a number of N-acylated and N-sulfonylated derivatives of N-(4-amino-2-phenoxyphenyl)methanesulfonamide in good to excellent yields.

Another approach focuses on modifying the phenyl rings. For example, a series of 3-(4-substituted-phenyl)-4-(4-methylsulfonamidophenyl)-2(5H)furanones were synthesized to evaluate the impact of different substituents on their biological activity. In these analogues, the methanesulfonyl group was replaced by a methanesulfonamido moiety, and various substituents (H, F, Cl, Br, Me, OMe) were introduced at the para-position of the C-3 phenyl ring.

Regioselective Functionalization Strategies

Regioselective functionalization is a key strategy for the synthesis of specific derivatives, allowing for the modification of one reactive site in the presence of others. A notable example is the regioselective functionalization of the amino group in N-(4-amino-2-phenoxyphenyl)methanesulfonamide, a key intermediate for various drug conjugates. To achieve selective N-acylation of the amino group without affecting the sulfonamide nitrogen, a protection strategy can be employed. The sulfonamide group can be protected with a tert-butyldimethylsilyl (TBS) group. Following protection, the amino group can be selectively acylated. For instance, coupling with 4-bromobenzoyl chloride in the presence of a base like potassium carbonate in a solvent such as 1,4-dioxane (B91453) can yield the N-acylated derivative with high regioselectivity. The reaction progress can be monitored using techniques like LC-MS, and the final product is purified by column chromatography.

Sonogashira Cross-Coupling Applications in Derivative Synthesis

The Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp2 and sp hybridized carbons, has been successfully applied in the synthesis of this compound derivatives. This reaction typically involves the coupling of an aryl or vinyl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

A specific application of this methodology is the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide. This compound was synthesized in high yield via a Sonogashira cross-coupling reaction between N-(4-iodo-2-phenoxyphenyl)methanesulfonamide and 3-phenoxyprop-1-yne. The structure of the resulting disubstituted alkyne was confirmed using various spectroscopic methods, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry, as well as elemental analysis. This approach highlights the utility of the Sonogashira reaction in introducing complex alkyne-containing moieties into the this compound scaffold, enabling the creation of novel derivatives with potentially interesting pharmacological or material properties.

Intramolecular and Intermolecular Chemical Reactions of this compound

The chemical reactivity of this compound and its derivatives is characterized by transformations involving the methanesulfonamide (B31651) moiety, the diaryl ether linkage, and the aromatic rings. These reactions are crucial for the synthesis of various heterocyclic compounds and for the functionalization of the parent molecule. This section details the oxidative, reductive, and nucleophilic substitution reactions of this compound and its related compounds.

Oxidative Transformations

While specific oxidative reactions on the parent this compound are not extensively documented in readily available literature, analogous intramolecular cyclization reactions of similar diaryl amine and ether structures suggest a potential pathway for the formation of heterocyclic systems. The synthesis of phenothiazines through the iodine-catalyzed cyclization of diphenylamines serves as a pertinent example of such transformations. This reaction proceeds via an oxidative mechanism to form a new sulfur-containing heterocyclic ring.

A plausible, though not explicitly documented, oxidative transformation for this compound would be an intramolecular cyclization to form a phenoxathiine derivative. This type of reaction, often facilitated by a catalyst such as palladium, involves the formation of a new bond between the two aromatic rings, leading to a rigid tricyclic structure. The general scheme for such a transformation would involve the activation of a C-H bond on one of the aromatic rings, followed by an intramolecular attack to form the new heterocyclic ring.

Table 1: Plausible Oxidative Intramolecular Cyclization of this compound

| Reactant | Proposed Product | Reagent/Catalyst (Hypothetical) | Reaction Type |

| This compound | N-methanesulfonyl-phenoxathiine | Palladium(II) acetate (B1210297) / oxidant | Intramolecular Oxidative Cyclization |

Reductive Transformations

Reductive transformations of derivatives of this compound are well-established, particularly the reduction of a nitro group to an amino group. The compound N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, a well-known anti-inflammatory agent, can be readily reduced to N-(4-amino-2-phenoxyphenyl)methanesulfonamide. This transformation is a key step in the synthesis of various other derivatives, including Schiff's bases. scholarsresearchlibrary.com

A common method for this reduction involves the use of a metal in an acidic medium, such as tin (Sn) in the presence of concentrated hydrochloric acid (HCl). scholarsresearchlibrary.com The reaction proceeds by the transfer of electrons from the metal to the nitro group, which is then protonated by the acid, ultimately leading to the formation of the corresponding amine.

Table 2: Reductive Transformation of N-(4-nitro-2-phenoxyphenyl)methanesulfonamide

| Reactant | Product | Reagents | Reaction Condition |

| N-(4-nitro-2-phenoxyphenyl)methanesulfonamide | N-(4-amino-2-phenoxyphenyl)methanesulfonamide | Tin (Sn), conc. HCl | Reflux |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on derivatives of this compound, particularly on halogenated analogues, provide a versatile method for carbon-carbon bond formation. A notable example is the Sonogashira cross-coupling reaction of N-(4-iodo-2-phenoxyphenyl)methanesulfonamide with a terminal alkyne. researchgate.net

This palladium-catalyzed reaction involves the coupling of the aryl iodide with an alkyne in the presence of a copper(I) co-catalyst and a base. The reaction is highly efficient for creating a new carbon-carbon bond at the site of the iodine atom, leading to the synthesis of various alkynyl derivatives. researchgate.net In a specific example, N-(4-iodo-2-phenoxyphenyl)methanesulfonamide was reacted with 3-phenoxyprop-1-yne to produce N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide in high yield. researchgate.net

Table 3: Sonogashira Cross-Coupling of N-(4-iodo-2-phenoxyphenyl)methanesulfonamide

| Reactant 1 | Reactant 2 | Product | Catalysts | Base | Solvent |

| N-(4-iodo-2-phenoxyphenyl)methanesulfonamide | 3-phenoxyprop-1-yne | N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide | Palladium(II) acetate, Copper(I) iodide | Diisopropylethylamine | Acetonitrile (B52724) |

Medicinal Chemistry and Drug Development Research Involving N 2 Phenoxyphenyl Methanesulfonamide

N-(2-phenoxyphenyl)methanesulfonamide as a Key Intermediate in Pharmaceutical Synthesis

The principal application of this compound in the pharmaceutical industry is as a pivotal intermediate compound. Its chemical structure provides a foundational scaffold for the synthesis of more complex molecules with therapeutic properties.

Role in the Production of Nimesulide (B1678887) and Related Anti-inflammatory Agents

The most well-documented role of this compound is in the industrial synthesis of Nimesulide. niscpr.res.inresearchgate.net Nimesulide, known chemically as N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, is a selective cyclooxygenase-2 (COX-2) inhibitor, which gives it anti-inflammatory and analgesic properties with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. niscpr.res.inresearchgate.net

The synthesis of Nimesulide from this compound involves a critical nitration step. In a common industrial method, this compound is dissolved in a solvent such as glacial acetic acid and then treated with a nitrating agent, like nitric acid. niscpr.res.in This reaction introduces a nitro group (-NO2) onto the phenoxy-phenyl ring, leading to the formation of Nimesulide. niscpr.res.in

Synthesis of Nimesulide from 2-phenoxyaniline (B124666)

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | 2-phenoxyaniline | Methanesulfonyl chloride, Pyridine/Triethylamine (B128534) | This compound |

| 2 | This compound | Nitric acid, Glacial acetic acid | Nimesulide |

Exploration of Therapeutic Potential

The therapeutic potential of this compound as a standalone agent has not been extensively investigated in published scientific literature. Its primary role has been confined to that of a synthetic intermediate.

Research into Non-Steroidal Anti-Inflammatory Drug (NSAID) Applications

Given its structural similarity to Nimesulide, it is plausible that this compound could possess some intrinsic anti-inflammatory activity. It is believed that the sulfonamide group is a key feature for the biological activity of this class of compounds. Some sources suggest that it may exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. However, detailed in-vivo or in-vitro studies quantifying the specific COX-1/COX-2 inhibitory activity of this compound are not widely reported in peer-reviewed scientific journals. The focus of research has been on the more potent, nitrated derivative, Nimesulide.

Investigation as an Anticancer Agent

The sulfonamide functional group is present in a variety of compounds that have been investigated for their anticancer properties. While some derivatives of Nimesulide have been explored as potential cytotoxic agents, there is a lack of specific research into the anticancer activity of this compound itself. researchgate.net The broader class of sulfonamides has been a subject of interest in oncology research, but this has not translated into a focused investigation of this particular precursor molecule.

Neuroprotective Research Endeavors

Pharmacological and Biological Activity Investigations

Mechanisms of Anti-inflammatory Action

The anti-inflammatory potential of N-(2-phenoxyphenyl)methanesulfonamide is attributed to its likely interaction with cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade.

This compound is classified as a methanesulfonamide (B31651) derivative. This chemical group is a characteristic feature of several selective COX-2 inhibitors. ijarsct.co.in The parent compound, Nimesulide (B1678887) (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide), is a well-established preferential COX-2 inhibitor. nih.govijarsct.co.in The primary mechanism of Nimesulide involves the selective inhibition of the COX-2 enzyme, which is primarily expressed at sites of inflammation. nih.gov This selectivity is considered beneficial as it reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoform.

Given that this compound shares the core N-phenylmethanesulfonamide structure with Nimesulide and other selective inhibitors like NS-398 (N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide), it is hypothesized to exert its anti-inflammatory effects through a similar modality of selective COX-2 inhibition. nih.govnih.gov Studies on various methanesulfonamide analogues have shown that this functional group plays a crucial role in binding to the COX-2 enzyme. While direct inhibitory concentration (IC50) values for this compound are not widely published, the activity of related compounds provides context for its potential potency and selectivity.

Table 1: In Vitro COX Inhibition Data for Related Compounds

| Compound | Target | IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| Nimesulide | COX-1 | 7.9 | ~0.09 |

| COX-2 | 0.73 | ||

| NS-398 | COX-1 | >100 | >150 |

| COX-2 | ~0.67 | ||

| Ketoprofen | COX-1 | 0.5 | ~1 |

| COX-2 | 0.5 |

This table presents data from various scientific sources to illustrate the inhibitory activities of related compounds. The data for this compound is not available.

The inhibition of COX-2 by compounds like this compound directly interferes with the prostaglandin (B15479496) biosynthesis pathway. COX enzymes are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a crucial intermediate. ijarsct.co.in PGH2 is subsequently converted by various synthases into a range of prostaglandins (B1171923), including prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever.

By selectively blocking the COX-2 enzyme, this compound is expected to reduce the synthesis of these pro-inflammatory prostaglandins specifically at the site of inflammation. nih.gov This targeted action helps to alleviate inflammatory symptoms. Studies on macrophages have demonstrated that NSAIDs markedly inhibit PGE2 production without affecting the expression of the COX-2 enzyme itself, confirming that the mechanism is at the level of enzymatic activity. nih.gov

Cyclooxygenase (COX) Enzyme Inhibition Studies

Neuroprotective Efficacy and Associated Mechanisms

There is growing interest in the role of COX-2 inhibitors in neurological disorders, including neurodegenerative diseases like Alzheimer's. While direct research on this compound is limited, its potential neuroprotective effects can be extrapolated from studies on related compounds and the known mechanisms of neuroinflammation.

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides, which can form toxic aggregates leading to neuronal dysfunction and death. nih.gov One therapeutic strategy involves identifying compounds that can mitigate this Aβ-induced toxicity.

In vitro models, often using neuronal cell lines like SH-SY5Y, are employed to screen for the neuroprotective effects of various compounds against Aβ exposure. mdpi.com These assays measure cell viability and other markers of cellular health. While there are no specific published studies testing this compound in such assays, the known anti-inflammatory properties of COX-2 inhibitors suggest a potential mechanism of action. Neuroinflammation is a critical component of Alzheimer's disease pathology, and by reducing the inflammatory response mediated by COX-2, compounds of this class could indirectly protect neurons from the toxic effects of Aβ.

The potential neuroprotective effects of compounds like this compound may also involve the modulation of various intracellular signaling pathways crucial for neuronal survival and function. nih.gov Chronic neuroinflammation can disrupt normal neuronal signaling, leading to synaptic dysfunction and cell death.

By inhibiting COX-2 and the subsequent production of inflammatory prostaglandins, this compound could potentially influence several downstream signaling cascades. For instance, prostaglandins are known to interact with various cellular receptors that can modulate pathways involved in synaptic plasticity, oxidative stress, and apoptosis. The investigation into how specific COX-2 inhibitors affect these complex neuronal signaling networks is an active area of research, though specific data for this compound is not yet available.

Other Investigated Biological Activities

Comprehensive searches of scientific literature did not yield specific studies that would allow for a detailed discussion of the antioxidant activity or its effects on cellular proliferation and apoptosis for this compound. The available information often pertains to derivatives or the broader category of sulfonamides, falling outside the strict scope of this article.

No dedicated studies presenting data from antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or others, specifically for this compound were identified. Therefore, its capacity to scavenge free radicals or mitigate oxidative stress remains scientifically uncharacterized.

Similarly, research detailing the effects of this compound on cellular proliferation rates or the induction of apoptosis (programmed cell death) in any disease models is not present in the reviewed scientific literature. While commercial suppliers may list the compound under categories like "Cell Proliferation and Cytotoxicity" or "Cell Apoptosis/Death Detection," this is for product categorization and does not reflect the results of specific scientific inquiry into the compound's activities. ambeed.com

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Structural Determinants for Biological Activity

The biological activity of N-(2-phenoxyphenyl)methanesulfonamide and its derivatives is intrinsically linked to the specific arrangement and properties of its core components: the aromatic phenoxyphenyl scaffold and the acidic sulfonamide group.

The potential of this compound as an enzyme inhibitor is best understood by comparing it to its close analog, nimesulide (B1678887), a known selective COX-2 inhibitor. nih.gov The selectivity of diarylheterocycle inhibitors like nimesulide is often attributed to the sulfonamide moiety, which can fit into a specific polar side pocket present in the COX-2 enzyme but not in the COX-1 isoform. nih.gov

Aromatic Moiety: The key structural difference between this compound and nimesulide is the 4-nitro group on the phenoxyphenyl ring of nimesulide. drugfuture.comnih.gov This electron-withdrawing group significantly influences the electronic properties of the molecule. In many series of COX-2 inhibitors, the nature of substituents on the aromatic rings is a critical determinant of potency and selectivity. nih.gov The absence of the nitro group in this compound would alter the molecule's acidity, polarity, and potential for specific hydrogen bonding interactions within the enzyme's active site, likely impacting its inhibitory activity compared to nimesulide. Chemical modifications of nimesulide have included replacing the 4-nitro group with other functionalities like cyano, aminocarbonyl, or trifluoromethyl groups to modulate activity. scielo.br

Sulfonamide Moiety: The methanesulfonamide (B31651) (-SO2NHCH3) group is a crucial pharmacophore. In selective COX-2 inhibitors, the acidic sulfonamide group is known to interact with key amino acid residues, such as Gln178 and Ser339, in the selective side pocket of the enzyme. nih.gov Modifications to this group, for instance by changing the alkyl substituent (the methyl group), could influence binding affinity and pharmacokinetic properties. scielo.br

Rational drug design involves the strategic modification of a lead compound to enhance its biological activity and selectivity. nih.gov Building on the SAR insights, derivatives of this compound can be designed to optimize interactions with a target enzyme like COX-2.

Strategies for rational design could include:

Introducing Substituents on the Aromatic Rings: Adding various functional groups (e.g., halogens, methoxy (B1213986) groups, or smaller alkyl groups) to either of the phenyl rings could probe for additional binding interactions within the enzyme's active site. For example, studies on other nimesulide analogues have explored such modifications. researchgate.netdrugbank.com

Mimicking Known Inhibitors: A key strategy would be to introduce an electron-withdrawing group at the 4-position of the phenoxyphenyl ring to mimic the nitro group of nimesulide, potentially restoring or enhancing COX-2 inhibitory activity. scielo.br

Modifying the Sulfonamide Group: While the sulfonamide is often key for selectivity, altering the N-substituent could fine-tune binding or improve physicochemical properties.

Computational Approaches in Molecular Design

Computational chemistry provides powerful tools to accelerate the drug design process, allowing for the virtual assessment of novel molecular structures before their synthesis.

Pharmacophore modeling is a ligand-based approach that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to be active at a specific biological target. nih.gov For a COX-2 inhibitor, these features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

A pharmacophore model could be developed based on the structures of known active COX-2 inhibitors like nimesulide and celecoxib. pharmacophorejournal.compharmacophorejournal.com This model would define the ideal spatial orientation of key interaction points. The resulting pharmacophore can then be used as a 3D query to screen large virtual databases of compounds. Molecules from the database that fit the pharmacophore model are identified as potential hits worthy of further investigation, even if they are structurally distinct from the original template compounds. nih.gov This approach streamlines the discovery of novel scaffolds for enzyme inhibition. pharmacophorejournal.com

When the three-dimensional structure of the target protein is known, structure-based drug design becomes a potent strategy. For this compound, the target would likely be the COX-2 enzyme, for which crystal structures are available. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to its target protein. nih.govnih.gov Using molecular docking, this compound and its rationally designed derivatives can be virtually inserted into the COX-2 active site. nih.govfarmaciajournal.com The key difference between COX-1 and COX-2 active sites is the substitution of isoleucine (in COX-1) with a smaller valine (in COX-2) at position 523, creating an accessible side pocket. nih.govnih.govscispace.com Docking studies would aim to position the sulfonamide moiety of the derivatives within this selective side pocket to maximize interactions. nih.gov The analysis of these docked poses reveals crucial binding interactions, such as hydrogen bonds and hydrophobic contacts, and provides a binding energy score that estimates the affinity of the ligand for the enzyme. researchgate.net This information allows medicinal chemists to prioritize the synthesis of compounds predicted to have the highest potency and selectivity. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of N-(2-phenoxyphenyl)methanesulfonamide and its Analogues

Quantum chemical calculations offer a microscopic view of the electronic structure and properties of molecules. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) have been applied to analogues of this compound, providing a strong basis for understanding the properties of the parent compound.

While specific DFT studies on this compound are not extensively available in public literature, a comprehensive study on its close analogue, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, using the B3LYP functional with 6-31G(d,p) and 6-311G(d,p) basis sets, offers significant transferable insights. nih.gov

These calculations have been used to optimize the molecular geometry and to predict the vibrational spectra (FT-IR and FT-Raman). The computed vibrational frequencies and assignments provide a detailed understanding of the molecule's structural characteristics. nih.gov Key vibrational modes include the stretching and bending of the sulfonamide group, as well as vibrations associated with the phenyl rings.

Furthermore, DFT calculations have been employed to analyze the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity. nih.gov Analysis of these frontier orbitals helps in understanding the charge transfer that can occur within the molecule. nih.gov

Natural Bond Orbital (NBO) analysis, another DFT-based method, has been used to study the intramolecular interactions and charge delocalization within the analogue molecule. This analysis reveals the stabilizing interactions between different parts of the molecule, arising from hyperconjugative interactions. nih.gov

Table 1: Selected Calculated Vibrational Frequencies for an Analogue of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311G(d,p)) |

| N-H Stretch | 3485 |

| C-H Stretch (Aromatic) | 3100-3000 |

| SO₂ Asymmetric Stretch | 1375 |

| SO₂ Symmetric Stretch | 1170 |

| C-O-C Stretch | 1250 |

Data is for the analogue N-(4-nitro-2-phenoxyphenyl)methanesulfonamide and serves as a representative example. nih.gov

Similar to DFT, ab initio Hartree-Fock (HF) calculations have been performed on the analogue N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, often in conjunction with DFT to provide a comparative analysis. nih.gov The HF method, while being computationally less intensive than some post-HF methods, provides valuable information on the electronic structure and molecular orbitals. nih.gov

Thermodynamic properties such as heat capacity, entropy, and enthalpy have been calculated at different temperatures using both DFT and HF methods, providing insights into the thermal behavior of the molecule. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target.

This compound is structurally related to nimesulide (B1678887), a known preferential inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. While direct molecular docking studies predicting the binding affinity of this compound to COX-2 are not widely published, studies on similar sulfonamide-containing molecules provide a strong indication of its potential as a COX-2 inhibitor. researchgate.netbionaturajournal.comnih.gov

Docking studies of various inhibitors into the COX-2 active site reveal that the binding affinity is influenced by factors such as hydrogen bonding, hydrophobic interactions, and the ability of the molecule to fit within the binding pocket. researchgate.netmdpi.com For sulfonamide-based inhibitors, the sulfonamide group often plays a crucial role in anchoring the molecule within the active site through interactions with key amino acid residues. researchgate.net

Table 2: Predicted Binding Affinities of Representative COX-2 Inhibitors

| Compound | Predicted Binding Affinity (kcal/mol) |

| Celecoxib | -12.88 |

| Rofecoxib | -9.36 |

| Luteolin | -9.49 |

| Canniprene | -10.59 |

These values are for known COX-2 inhibitors and potential natural inhibitors and are provided for comparative purposes. mdpi.com

The binding of a ligand to a receptor is a dynamic process that involves conformational changes in both the ligand and the protein. Conformational analysis of this compound would be crucial to understand its flexibility and how it adapts its shape to fit into the COX-2 binding site.

Based on docking studies of other COX-2 inhibitors, a plausible binding mode for this compound can be inferred. The methanesulfonamide (B31651) group would likely form hydrogen bonds with residues such as His90 and Arg513 in the COX-2 active site. researchgate.net The two phenyl rings would be positioned within hydrophobic pockets of the enzyme, stabilized by van der Waals interactions with residues like Val523, Ala527, and Leu352. The ether linkage provides a degree of flexibility, allowing the two aromatic rings to adopt an optimal orientation for binding. nih.gov

Advanced Computational Methodologies

Beyond standard DFT and molecular docking, more advanced computational methodologies can provide deeper insights into the behavior of molecules. These can include Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, which combine the accuracy of quantum mechanics for the reactive part of a system with the efficiency of molecular mechanics for the larger environment, and molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time.

As of now, there is a lack of publicly available research that applies these specific advanced computational methodologies to this compound. Such studies would be valuable for a more dynamic and detailed understanding of its interactions with biological targets.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. These simulations can provide a detailed view of the conformational flexibility of a compound and its dynamic interactions with biological macromolecules, such as proteins or nucleic acids.

While specific MD simulation studies on this compound are not readily found, the general methodology would involve placing the molecule in a simulated physiological environment (typically a water box with ions) and calculating the atomic trajectories based on a force field. The resulting data would reveal the molecule's preferred shapes (conformations), the stability of these conformations, and how it might interact with a potential biological target.

Table 1: Illustrative Conformational Analysis Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) | Predominant Conformation(s) |

| C-S-N-C | 65.4 | 10.2 | gauche |

| C-O-C-C | 118.7 | 15.5 | Skewed |

| N-C-C-C | -175.1 | 8.9 | Anti-periplanar |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific MD simulation studies on this compound are not available in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.

There are no specific QSAR models for this compound in the available literature. However, QSAR studies are common for the sulfonamide class of compounds, exploring activities such as antimicrobial, anticancer, and anti-inflammatory effects. ekb.egmedwinpublishers.comresearchgate.netnih.gov These studies typically involve calculating a range of molecular descriptors for a set of related compounds and then using statistical methods to build a predictive model.

A hypothetical QSAR study involving this compound would likely include it in a series of related methanesulfonanilide derivatives to determine which structural features are critical for a particular biological effect. Descriptors could include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., LogP). Such a model could predict, for example, its potential as an inhibitor for a specific enzyme based on its structural attributes.

Table 2: Example of Molecular Descriptors Used in QSAR Studies

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) - Hypothetical |

| This compound | 263.31 | 2.4 | 54.6 | 15.2 |

| Related Derivative A | 279.34 | 2.8 | 54.6 | 10.8 |

| Related Derivative B | 293.30 | 2.1 | 63.8 | 25.1 |

Note: The predicted activity values in this table are hypothetical and for illustrative purposes. The table demonstrates the type of data used in QSAR modeling.

In Silico Prediction of Potential Biological Targets and Pathways

In silico target prediction involves using computational tools to identify potential protein targets for a given small molecule. These methods often rely on ligand-based approaches (comparing the molecule to known active compounds) or structure-based approaches (docking the molecule into the binding sites of various proteins).

For this compound, a systematic in silico target prediction study has not been published. However, given its structural similarity to nimesulide, a known preferential inhibitor of cyclooxygenase-2 (COX-2), it is plausible that it could interact with similar targets. ijarsct.co.in An in silico screening could involve docking this compound against a panel of proteins, including COX-1 and COX-2, to predict its binding affinity and selectivity.

Furthermore, some studies have performed in silico toxicity assessments on nimesulide and its related substances, using software to predict properties like genotoxicity, carcinogenicity, and skin sensitization. nih.govoup.com These predictive models are a form of in silico analysis that helps in assessing the safety profile of a compound early in the research process.

Table 3: Illustrative Results of a Hypothetical In Silico Target Docking Study

| Protein Target | Docking Score (kcal/mol) | Predicted Interaction Type | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-1 (COX-1) | -7.2 | Hydrogen bonding, hydrophobic interactions | Arg120, Tyr355 |

| Cyclooxygenase-2 (COX-2) | -8.5 | Hydrogen bonding, hydrophobic interactions | Arg513, Tyr385, Ser530 |

| Carbonic Anhydrase II | -6.8 | Hydrophobic interactions, van der Waals forces | Val121, Leu198 |

Note: The data presented in this table is hypothetical and serves to illustrate the potential outcomes of an in silico docking study. It does not represent actual experimental results for this compound.

Pharmacokinetic and Metabolic Research on N 2 Phenoxyphenyl Methanesulfonamide Derivatives and Conjugates

Absorption and Distribution Profiles of Related Compounds in Biological Systems

The absorption and distribution of nimesulide (B1678887), a key derivative of N-(2-phenoxyphenyl)methanesulfonamide, have been extensively studied in humans. Following oral administration, nimesulide is rapidly and thoroughly absorbed nih.govnih.govbohrium.com. The presence of food does not significantly impact the rate or extent of its absorption nih.govnih.govbohrium.com.

Once absorbed, nimesulide is quickly distributed throughout the body, primarily within the extracellular fluid nih.gov. It exhibits a high degree of binding to plasma proteins, particularly albumin, with a bound fraction of over 97.5% nih.govwikipedia.orgdrugbank.com. This extensive protein binding limits the unbound fraction of the drug in plasma to about 1% nih.govbohrium.com. However, in patients with hepatic or renal insufficiency, this unbound fraction can increase to 2% and 4%, respectively nih.govbohrium.com. Despite its strong binding to plasma proteins, nimesulide readily distributes into synovial fluid, which is significant for its therapeutic effects in joint-related inflammatory conditions researchgate.net.

The apparent volume of distribution for nimesulide is relatively low, ranging from 0.18 to 0.39 L/kg, which is consistent with its high plasma protein binding nih.govnih.govbohrium.com. Peak plasma concentrations (Cmax) are typically reached within 1.22 to 2.75 hours after oral administration nih.govbohrium.com.

| Parameter | Value | Notes |

|---|---|---|

| Bioavailability | Rapid and extensive oral absorption | Food does not significantly affect absorption nih.govnih.govbohrium.com |

| Time to Peak Plasma Concentration (Tmax) | 1.22 - 2.75 hours | Following oral administration nih.govbohrium.com |

| Plasma Protein Binding | >97.5% | Primarily to albumin nih.govwikipedia.orgdrugbank.com |

| Apparent Volume of Distribution (Vd) | 0.18 - 0.39 L/kg | Consistent with high plasma protein binding nih.govnih.govbohrium.com |

| Tissue Distribution | Readily distributes into synovial fluid | Important for efficacy in joint diseases researchgate.net |

Metabolic Pathways and Metabolite Identification

This compound derivatives undergo extensive biotransformation in the body, primarily in the liver. Nimesulide is almost exclusively cleared from the body through metabolic processes, with negligible amounts of the unchanged drug being excreted nih.govnih.govbohrium.com. The metabolism of nimesulide is complex and involves multiple pathways, including hydroxylation, reduction of the nitro group, and subsequent conjugation semanticscholar.org.

The primary metabolic pathway for nimesulide is the hydroxylation of the phenoxy ring, which results in the formation of its main metabolite, 4'-hydroxynimesulide nih.govnih.govbohrium.com. This metabolite is also pharmacologically active, although to a lesser extent than the parent compound nih.govbohrium.com. The hydroxylation reaction is catalyzed by cytochrome P450 enzymes, particularly CYP2C9 europa.eu.

In addition to hydroxylation, the nitro group of nimesulide can be reduced to an amino group, forming 4-amino-2-phenoxymethanesulfonanilide nih.govacs.org. This reduced metabolite can then undergo further oxidation to form reactive diiminoquinone intermediates nih.govacs.org. These reactive species can be trapped with N-acetylcysteine, indicating their potential to conjugate with cellular nucleophiles nih.govacs.org. Studies have identified a number of other minor metabolites in urine and feces, which are often found in their conjugated forms nih.govbohrium.com. A comprehensive study identified a total of 16 metabolites, including conjugated forms, highlighting the complexity of nimesulide's biotransformation .

Following the primary metabolic reactions such as hydroxylation and reduction, the resulting metabolites of nimesulide can undergo conjugation reactions, primarily with glucuronic acid semanticscholar.orgeuropa.eu. These glucuronide conjugates are more water-soluble and are more readily excreted from the body. The main metabolite, 4'-hydroxynimesulide, is predominantly found in the urine as its glucuronate conjugate europa.eu. While the direct hydrolysis of this compound conjugates has not been specifically detailed in the available literature, the excretion of metabolites in conjugated forms implies that hydrolysis would be a necessary step for their analysis and, in some cases, for their potential enterohepatic recirculation.

| Metabolic Pathway | Key Enzymes | Resulting Metabolites |

|---|---|---|

| Hydroxylation | Cytochrome P450 (CYP2C9) europa.eu | 4'-hydroxynimesulide (main active metabolite) nih.govnih.govbohrium.com |

| Nitro-reduction | Nitroreductases | 4-amino-2-phenoxymethanesulfonanilide nih.govacs.org |

| Oxidation of Amino Metabolite | Cytochrome P450 (CYP2C19, CYP1A2) nih.govacs.org | Reactive diiminoquinone intermediates nih.govacs.org |

| Conjugation | UDP-glucuronosyltransferases | Glucuronide conjugates of metabolites semanticscholar.orgeuropa.eu |

Elimination and Excretion Mechanisms of Derivatives

The elimination of this compound derivatives is primarily achieved through the excretion of their metabolites. The parent compound, nimesulide, has a terminal elimination half-life ranging from 1.80 to 4.73 hours nih.govbohrium.com. Its principal metabolite, 4'-hydroxynimesulide, has a similar elimination half-life nih.gov.

Excretion of nimesulide metabolites occurs through both renal and fecal routes. Approximately 50-60% of an administered dose of nimesulide is excreted in the urine, while about 20-30% is eliminated in the feces nih.govwikipedia.orgdrugbank.com. The vast majority of the excreted compounds are metabolites, with only 1-3% of the parent drug being excreted unchanged in the urine europa.eu. The main urinary metabolite is the glucuronide conjugate of 4'-hydroxynimesulide europa.eu. The total plasma clearance of nimesulide is high, reflecting its efficient metabolic clearance nih.govnih.govbohrium.com.

| Parameter | Value | Notes |

|---|---|---|

| Elimination Half-life (Nimesulide) | 1.80 - 4.73 hours | nih.govbohrium.com |

| Elimination Half-life (4'-hydroxynimesulide) | ~4.78 hours | nih.gov |

| Route of Excretion | Urine (~50-60%) and Feces (~20-30%) | nih.govwikipedia.orgdrugbank.com |

| Excreted Form | Primarily as metabolites (e.g., glucuronide conjugates) | Only 1-3% as unchanged drug in urine europa.eu |

| Total Plasma Clearance | 31.02 - 106.16 mL/h/kg | Reflects almost exclusive metabolic clearance nih.govbohrium.com |

Analytical Methodologies for Research and Quality Control

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural identification of N-(2-phenoxyphenyl)methanesulfonamide, providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. While specific spectral data for this exact compound is not widely published, analysis of closely related analogues and general principles of sulfonamide chemistry allow for the prediction of its characteristic NMR signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The proton of the sulfonamide group (–SO₂NH–) is anticipated to appear as a singlet in the range of δ 8.78–10.15 ppm. rsc.org The aromatic protons on the two phenyl rings would present as a complex multiplet pattern between δ 6.51 and 7.70 ppm. rsc.org The methyl group attached to the sulfur atom would give a sharp singlet signal. For instance, in the related compound N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, the methyl protons (CH₃) appear as a singlet at δ 3.03 ppm. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbon atom of the methyl group (CH₃) is expected to have a chemical shift around δ 39.7 ppm, as seen in similar structures. researchgate.net The aromatic carbons would generate a series of signals in the typical aromatic region (approximately δ 110–160 ppm). For example, in a related phenoxy-containing sulfonamide, the carbon atoms of the phenoxy group and the substituted phenyl ring resonate in the range of δ 114.8 to 127.7 ppm. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogues

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -SO₂NH - | ~8.78 - 10.15 (singlet) | - |

| Ar -H | ~6.51 - 7.70 (multiplet) | ~110 - 160 |

| -SO₂-C H₃ | ~3.03 (singlet) | ~39.7 |

Data are inferred from studies on structurally related sulfonamide compounds. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The key vibrational modes are associated with the sulfonamide and phenoxy groups.

The characteristic IR absorption bands for sulfonamides include:

N-H Stretching: A band in the region of 3231–3349 cm⁻¹ corresponds to the N-H stretching vibration of the sulfonamide group. rsc.org

SO₂ Asymmetric and Symmetric Stretching: Strong absorptions are expected in the ranges of 1310–1320 cm⁻¹ for asymmetric stretching and 1143–1155 cm⁻¹ for symmetric stretching of the sulfonyl (SO₂) group. rsc.org These are typically the most prominent peaks in the spectrum.

S-N Stretching: The stretching vibration of the sulfur-nitrogen bond is expected to appear in the range of 895–914 cm⁻¹. rsc.org

C-O-C Stretching: The ether linkage (phenoxy group) will show characteristic C-O-C stretching bands.

In a closely related compound, N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, a distinct N-H stretching vibration was observed at 3292 cm⁻¹. researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3231 - 3349 |

| SO₂ (Sulfonyl) | Asymmetric Stretching | 1310 - 1320 |

| SO₂ (Sulfonyl) | Symmetric Stretching | 1143 - 1155 |

| S-N (Sulfonamide) | Stretching | 895 - 914 |

| C-O-C (Ether) | Stretching | Not specified |

Frequencies are based on data from related sulfonamide compounds. rsc.org

Mass Spectrometry in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₃H₁₃NO₃S and a monoisotopic mass of 263.061614 Da. nih.govchemspider.comcymitquimica.com

Under electrospray ionization (ESI) tandem mass spectrometry (MS/MS), sulfonamides typically undergo characteristic fragmentation. nih.gov The fragmentation pathways often involve the cleavage of the S-N bond and rearrangements within the molecule. While a specific fragmentation pattern for this compound is not detailed in the available literature, studies on similar sulfonamides can provide insight into the expected fragmentation ions. nih.gov For instance, in the mass spectrum of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, the molecular ion peak (M+1) was observed at m/z 394.1. researchgate.net

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from related substances and for its quantification, especially in the context of pharmaceutical quality control where it is known as Nimesulide (B1678887) Impurity B.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound. Several reversed-phase HPLC (RP-HPLC) methods have been developed for the simultaneous determination of the anti-inflammatory drug nimesulide and its impurities, including the title compound. chem-soc.siresearchgate.netresearchgate.net

A common approach involves using a C18 or C8 stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as phosphate (B84403) or triethylamine-adjusted water). chem-soc.siresearchgate.net Detection is typically performed using a UV detector at a wavelength where the analyte and related compounds have significant absorbance, often around 230 nm. chem-soc.siresearchgate.net

One validated method utilized an X Terra RP8 column (100 x 4.6 mm, 3.5µm) with a mobile phase of acetonitrile (B52724) and 0.05 M phosphate buffer (pH 7.0) in a 35:65 ratio. The flow rate was 1.0 ml/min, and the column temperature was maintained at 30°C, allowing for good separation of nimesulide and its impurities. researchgate.net Another method employed an Agilent Zorbax Extend C18 column (150 × 4.6 mm, 5 µm) at 40 °C with a mobile phase of acetonitrile, triethylamine (B128534) (TEA), and water (45:0.5:54.5 v/v/v), adjusted to pH 5.2 with formic acid, at a flow rate of 1.0 mL/min. chem-soc.si

Table 3: Example HPLC Method Parameters for the Analysis of Nimesulide Impurities

| Parameter | Condition 1 | Condition 2 |

| Column | X Terra RP8 (100 x 4.6 mm, 3.5µm) | Agilent Zorbax Extend C18 (150 × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 7.0) (35:65) | Acetonitrile : TEA : Water (45:0.5:54.5 v/v/v), pH 5.2 |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 230 nm | UV at 230 nm |

| Temperature | 30 °C | 40 °C |

Data sourced from published analytical methods for nimesulide and its impurities. chem-soc.siresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Patent Landscape and Intellectual Property in N 2 Phenoxyphenyl Methanesulfonamide Research

Analysis of Patented Synthetic Routes and Intermediates

The synthesis of N-(2-phenoxyphenyl)methanesulfonamide is a subject of interest in several patents, primarily due to its position as a crucial precursor in the production of the non-steroidal anti-inflammatory drug (NSAID), Nimesulide (B1678887). The patented methods for its preparation highlight various approaches to achieve this intermediate with high yield and purity.

A common synthetic pathway described in the patent literature involves the reaction of o-aminodiphenyl ether with methanesulfonyl chloride. For instance, Chinese patent CN101260069A discloses a method for preparing 2-phenoxymethanesulfonanilide, a synonym for this compound. google.com This method involves adding o-aminodiphenyl ether to a reactor with an organic solvent, heating the mixture, and then adding methanesulfonyl chloride to initiate the reaction. google.com The resulting product is then cooled, filtered, and dried. google.com The patent emphasizes the use of an organic solvent and controlled addition of methanesulfonyl chloride. google.com

Another approach is detailed in Italian patent ITMI971342A1, which also describes the synthesis of a related compound, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide), from a derivative of this compound. This patent provides insights into the mesylation step, which is a key reaction in the synthesis of these types of compounds. google.com The process involves the nitration of 2-aminodiphenyl ether followed by mesylation. google.com

A Japanese patent, JP7453365B2, describes the production of a high-purity N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide, an analog of the target compound. google.com This patent details a process where 5-methoxy-2-phenoxyaniline (B1588703) is reacted with methanesulfonic anhydride (B1165640) or methanesulfonyl chloride in the presence of a solvent. google.com This provides an example of how variations in the starting materials can lead to different derivatives of the core this compound structure.

The following table summarizes the key reactants and solvents mentioned in these patents for the synthesis of this compound and its analogs.

| Patent | Starting Material | Reagent | Solvent |

| CN101260069A | o-Aminodiphenyl ether | Methanesulfonyl chloride | Organic solvent |

| ITMI971342A1 | 2-Aminodiphenyl ether (for Nimesulide) | Methanesulfonyl chloride | Not specified in snippet |

| JP7453365B2 | 5-Methoxy-2-phenoxyaniline | Methanesulfonic anhydride or methanesulfonyl chloride | Nitrile or ether |

Therapeutic Applications and Formulations Described in Patent Literature

While this compound is a well-documented intermediate, the patent literature focusing on its direct therapeutic applications and formulations is limited. The majority of patents that mention this compound do so in the context of its role in the synthesis of other active pharmaceutical ingredients, most notably Nimesulide.

For example, international patent application WO2000072884A1 describes a novel formulation of N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide) for intravenous, intramuscular, oral, and topical applications. google.com This patent focuses on improving the solubility and delivery of Nimesulide and does not claim a therapeutic use for this compound itself. google.com Similarly, Czech patent CZ316596A3 discloses a therapeutic anti-inflammatory and analgesic composition of Nimesulide for transdermal application. google.com

The primary role of this compound in the pharmaceutical industry, as reflected in the patent landscape, is that of a building block. Its chemical structure is a key component that is modified to produce other compounds with desired therapeutic effects. This is further evidenced by its classification as "Nimesulide Impurity B," indicating its presence in the manufacturing process of Nimesulide.

Strategies for Novel Compound Development and Patent Protection

The established role of this compound as a synthetic intermediate provides a foundation for the development of novel compounds and the expansion of intellectual property. Strategies for creating new patentable entities often revolve around modifying the core structure of a known compound to enhance its therapeutic properties, reduce side effects, or discover new applications.

One common strategy is the development of analogs and derivatives. By introducing different functional groups to the phenoxy or phenyl rings of this compound, researchers can create a library of new compounds with potentially unique biological activities. A research paper describes the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane sulfonamide, a derivative of the target compound, and its investigation as a potential cytotoxic agent. researchgate.net This highlights how the basic scaffold of this compound can be used to design new molecules with different therapeutic targets.

Another approach is to explore new therapeutic uses for existing, related compounds, a strategy known as "repurposing" or "second medical use." While there are no prominent examples of this for this compound itself, the broader patent landscape for similar chemical entities shows that this is a viable strategy.

Furthermore, patent protection can be sought for novel crystalline forms, or polymorphs, of a compound, which may offer advantages in terms of stability, solubility, or bioavailability. US patent US6894051B1, for instance, relates to a specific crystal modification of a different N-phenyl-2-pyrimidineamine derivative, demonstrating the patentability of new physical forms of a known chemical entity. google.com

The development of novel formulations that improve the delivery or efficacy of a compound is another avenue for patent protection. As seen with the numerous patents for Nimesulide formulations, creating new compositions with improved properties is a common strategy to extend the patent life and commercial value of a drug.

常见问题

Q. What synthetic methodologies are employed for the preparation of N-(2-phenoxyphenyl)methanesulfonamide and its derivatives?

The synthesis typically involves sulfonylation of substituted anilines. For example, derivatives like N-(3-(chloromethyl)phenyl)methanesulfonamide are synthesized by reacting 3-(chloromethyl)aniline hydrochloride with methanesulfonyl chloride in the presence of triethylamine as a base in tetrahydrofuran (THF). The reaction is stirred at room temperature for 2 hours, followed by purification via recrystallization or chromatography . Key considerations include controlling stoichiometry and reaction temperature to minimize side products like over-sulfonylated species.

Q. How is the structural integrity of this compound confirmed experimentally?

Structural confirmation relies on a combination of spectroscopic and analytical techniques:

- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretching at ~1150–1350 cm⁻¹) .

- NMR Analysis : ¹H and ¹³C NMR resolve aromatic protons (δ 6.8–7.8 ppm) and sulfonamide methyl groups (δ 3.0–3.5 ppm) .

- Elemental Analysis : Validates molecular formula (e.g., C₁₃H₁₃NO₃S) and purity (>95%) .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are utilized to predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level are employed to:

- Optimize molecular geometry (bond lengths: C-S ~1.76 Å; C-N ~1.41 Å) .

- Predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5–5.0 eV) to assess reactivity .

- Simulate UV/Vis spectra by modeling electronic transitions (e.g., π→π* at ~270 nm) .

These studies correlate with experimental data from spectroscopy and crystallography .

Q. How do researchers address discrepancies in reported physical properties (e.g., melting points, spectral data) of sulfonamide derivatives?

Discrepancies are resolved through:

- Cross-validation : Comparing data across multiple sources (e.g., PubChem, NIST) .

- Analytical Replication : Reproducing synthesis and characterization under standardized conditions (e.g., DSC for melting points) .

- Statistical Analysis : Applying error margins (e.g., ±2°C for melting points due to polymorphic variations) .

Q. What mechanisms underlie the copper-catalyzed N-arylation of sulfonamides, and how are reaction conditions optimized?

Copper(I) catalysts (e.g., CuI) facilitate Ullman-type coupling between sulfonamides and aryl bromides under ligand-free conditions. Key steps include:

- Oxidative addition of the aryl bromide to Cu(I).

- Coordination of the sulfonamide nitrogen to the Cu center.

- Reductive elimination to form the C-N bond .

Optimization involves varying solvents (DMSO > DMF), temperatures (80–110°C), and bases (Cs₂CO₃) to achieve yields >85% .

Q. How do intermolecular interactions influence the supramolecular assembly of this compound in crystalline states?

X-ray diffraction studies reveal:

- Hydrogen Bonding : N-H···O=S interactions (2.8–3.0 Å) stabilize dimeric motifs .

- π-π Stacking : Aromatic rings align with centroid distances of 3.6–4.1 Å .

These interactions dictate crystal packing and solubility behavior, critical for material design .

Q. How is the regioselectivity of alkylation reactions in sulfonamide derivatives controlled?

Regioselectivity is governed by:

- Substituent Effects : Electron-donating groups (e.g., -OCH₃) direct alkylation to para positions via resonance stabilization .

- Catalytic Systems : Lewis acids (e.g., AlCl₃) polarize electrophiles to favor specific sites .

For example, N-(2-chloromethylphenyl) derivatives form via Friedel-Crafts alkylation in toluene at 60°C .

Q. Methodological Tables

| Property | Experimental Data | Computational Prediction | Reference |

|---|---|---|---|

| Melting Point (°C) | 82–85 (N-(2-chloromethylphenyl) analog) | N/A | |

| HOMO-LUMO Gap (eV) | N/A | 4.7 (B3LYP/6-311G(d,p)) | |

| UV/Vis λmax (nm) | 265–270 (measured) | 268 (TD-DFT) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。